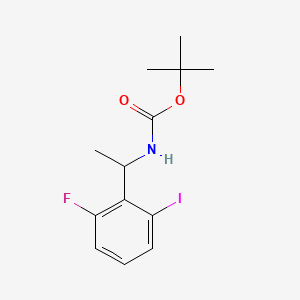
tert-Butyl (1-(2-fluoro-6-iodophenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with fluorine and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-6-iodoaniline.
Formation of the Carbamate: tert-Butyl carbamate is then introduced to the reaction mixture.
Coupling Reaction: The final step involves a coupling reaction where the carbamate group is attached to the phenyl ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The fluorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Products include phenolic derivatives.
Reduction: Products include primary amines.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
tert-Butyl carbamate: Similar in structure but lacks the phenyl ring substitution.
2-Fluoro-6-iodoaniline: Shares the phenyl ring substitution but lacks the carbamate group.
Uniqueness:
- The combination of the tert-butyl carbamate group with the 2-fluoro-6-iodophenyl moiety makes this compound unique, providing a distinct set of chemical and biological properties.
特性
分子式 |
C13H17FINO2 |
|---|---|
分子量 |
365.18 g/mol |
IUPAC名 |
tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17FINO2/c1-8(16-12(17)18-13(2,3)4)11-9(14)6-5-7-10(11)15/h5-8H,1-4H3,(H,16,17) |
InChIキー |
ZETBLWQJHQGWBY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC=C1I)F)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















